Astressin

描述

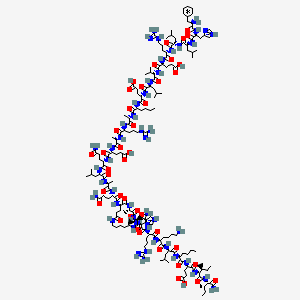

Structure

2D Structure

属性

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYIIXJJVYSMCV-MGDXKYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H269N49O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3563.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Astressin: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Astressin, a potent peptide antagonist of corticotropin-releasing factor (CRF) receptors. It details the discovery and development of this compound, its chemical synthesis, and the key experimental protocols used for its characterization. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of stress-related disorders and peptide-based therapeutics.

Introduction: The Discovery of a Potent CRF Antagonist

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It is the principal mediator of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the release of glucocorticoids.[1][2] Dysregulation of the CRF system has been implicated in a variety of stress-related pathologies, including anxiety, depression, and irritable bowel syndrome, making it a key target for therapeutic intervention.

The quest for potent and selective CRF receptor antagonists led to the development of this compound by Jean Rivier and colleagues at the Salk Institute.[3] this compound is a structurally constrained analog of the C-terminal fragment of human/rat CRF (h/rCRF(12-41)).[3] Its design incorporates a lactam bridge between glutamic acid at position 30 and lysine at position 33, which enhances its potency and stability.[3] this compound acts as a non-selective antagonist with high affinity for both CRF receptor type 1 (CRF1) and type 2 (CRF2).[4][5]

Quantitative Pharmacological Data

The binding affinities of this compound and its key analogs for CRF receptors have been determined through various in vitro assays. A summary of this quantitative data is presented in Table 1.

| Compound | CRF1 Receptor (Ki, nM) | CRF2α Receptor (Ki, nM) | CRF2β Receptor (Ki, nM) | CRF2 Receptor (IC50, nM) |

| This compound | 2 | 1.5 | 1 | |

| This compound 2B | > 500 | 1.3 |

Table 1: Binding Affinities of this compound and this compound 2B for CRF Receptors.[4][5]

Synthesis of this compound: A Detailed Protocol

This compound is synthesized using solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides. An optimized strategy for this compound synthesis involves Fmoc/allyl/tert-butyl chemistry with on-resin lactamization.[6]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink-amide MBHA resin.

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids

-

Allyl-protected glutamic acid (Fmoc-Glu(OAll)-OH) and lysine (Fmoc-Lys(Alloc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)

-

Allyl deprotection reagent: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) in a solution of CHCl3/AcOH/NMM (N-methylmorpholine) (37:2:1)

-

Lactamization reagents: HBTU/HOBt/DIEA in DMF (Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, dithiothreitol)

-

Solvents: DMF, DCM (Dichloromethane), NMP, Ether

Procedure:

-

Resin Swelling: Swell the Rink-amide MBHA resin in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in NMP.

-

Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence, using Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at positions 30 and 33, respectively.

-

On-Resin Allyl Deprotection: After assembling the linear peptide, remove the allyl protecting groups from Glu30 and Lys33 by treating the resin with Pd(PPh3)4.

-

On-Resin Lactamization: Induce the formation of the lactam bridge between the side chains of Glu30 and Lys33 using HBTU/HOBt and DIEA in DMF.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.

Characterization of this compound's Biological Activity

CRF Receptor Binding Assay

This assay is used to determine the affinity of this compound for CRF receptors.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing either CRF1 or CRF2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand Binding: Incubate the cell membranes with a radiolabeled CRF analog (e.g., [125I]-Tyr0-Sauvagine) and varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Inhibition of ACTH Secretion

This assay assesses the ability of this compound to block the physiological effects of CRF in a living organism.

Experimental Protocol:

Animals: Adrenalectomized male rats are often used to eliminate the negative feedback of endogenous corticosteroids on ACTH secretion.

Procedure:

-

Cannulation: Implant an indwelling catheter into the jugular vein of the rats for blood sampling and drug administration.

-

Acclimation: Allow the animals to recover from surgery for at least 48 hours.

-

This compound Administration: Administer this compound intravenously at various doses.

-

CRF Challenge: After a predetermined time, administer a bolus of CRF to stimulate ACTH secretion.

-

Blood Sampling: Collect blood samples at various time points before and after the CRF challenge.

-

ACTH Measurement: Measure plasma ACTH concentrations using a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: Compare the ACTH response to CRF in this compound-treated animals to that in vehicle-treated controls to determine the inhibitory effect of this compound.

Caption: Workflow for the in vivo assessment of this compound's inhibitory effect on ACTH secretion.

Mechanism of Action: Antagonism of the CRF Signaling Pathway

This compound exerts its effects by competitively binding to CRF receptors, thereby blocking the downstream signaling cascades initiated by endogenous CRF and related peptides.[1] The CRF signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.

Upon binding of CRF to its receptors (CRF1 or CRF2), the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins.[1] This activation triggers two primary signaling pathways:

-

Adenylate Cyclase/Protein Kinase A (PKA) Pathway: The activated Gαs subunit stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels then activate PKA, which phosphorylates various downstream targets, ultimately leading to cellular responses such as the synthesis and release of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[1]

-

Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates PKC, leading to a cascade of phosphorylation events and cellular responses.[1]

By blocking the initial binding of CRF to its receptors, this compound effectively inhibits the activation of these downstream signaling pathways.

Caption: The CRF signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CRF system. Its potent and broad-spectrum antagonist activity at CRF receptors has enabled researchers to investigate the involvement of CRF in a wide range of stress-related processes. The development of this compound and its analogs, such as the CRF2-selective this compound 2B, has further refined our understanding of the distinct roles of the different CRF receptor subtypes.

Future research will likely focus on the development of novel this compound-based peptides with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. Furthermore, the use of this compound and its derivatives in preclinical models of stress-related disorders will continue to be crucial for the validation of the CRF system as a therapeutic target and for the development of new treatments for these debilitating conditions.

References

- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | Non-selective CRF Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. An optimized solid phase synthesis strategy--including on-resin lactamization--of this compound, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Astressin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Astressin, a potent, non-selective peptide antagonist of corticotropin-releasing factor (CRF) receptors. This document summarizes its binding affinity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacological Profile and Binding Affinity

This compound is a synthetic peptide analog of CRF that acts as a competitive antagonist at both CRF receptor subtypes, CRF1 and CRF2.[1] It exhibits high binding affinity for these receptors, effectively blocking the actions of endogenous CRF and related urocortins.

Quantitative Data Summary

The binding affinities and inhibitory concentrations of this compound and its analogs are summarized in the tables below. These values highlight the potency and receptor interaction of these compounds.

Table 1: Binding Affinity (Ki) of this compound and Related Peptides for CRF Receptors

| Compound | CRF1 Receptor Ki (nM) | CRF2 Receptor Ki (nM) | Selectivity |

| This compound | 2.0[1] | 1.5 (CRF2α), 1.0 (CRF2β) | Non-selective |

| This compound-B | - | - | Non-selective |

| Astressin2-B | > 500[2] | 1.3[2] | CRF2 Selective |

| Stressin1 | 1.7[1] | 222[1] | CRF1 Selective |

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Parameter | Value | Species |

| CRF-stimulated ACTH Release (in vitro) | IC50 | Potent, ~30x more than [DPhe12,Nle21,38]r/hCRF(12–41)[1] | Rat |

| CRF-induced Gastric Emptying Inhibition (in vivo) | Effective Dose | 1, 3, and 10 µg (i.c.) dose-dependently prevented inhibition[3] | Rat |

| Stress-induced Gastric Emptying Inhibition (in vivo) | Effective Dose | 1, 3, and 10 µg (i.c.) prevented ileus[3] | Rat |

| CRF-stimulated Fecal Pellet Output (in vivo) | Effective Dose | 3 and 10 µg (i.c.v.) blocked stimulation[3] | Rat |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for CRF Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human CRF1 or CRF2α receptors.

-

Radioligand: [¹²⁵I]-Tyr⁰-sauvagine.[4]

-

This compound (or other competing ligands).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a final volume of 200 µL of Binding Buffer, combine:

-

50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of [¹²⁵I]-Tyr⁰-sauvagine (at a final concentration near its Kd, e.g., 100-300 pM).[4]

-

50 µL of varying concentrations of this compound (for competition binding) or buffer (for total binding).

-

For non-specific binding, add a high concentration of unlabeled CRF (e.g., 1 µM).

-

-

Incubate at room temperature for 2 hours to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vitro ACTH Release Assay

This assay measures the ability of this compound to inhibit CRF-stimulated ACTH secretion from primary rat pituitary cells.[1]

Materials:

-

Primary cultures of rat anterior pituitary cells.

-

CRF (rat/human).

-

This compound.

-

Culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Assay Buffer (e.g., DMEM containing 0.1% BSA).

-

ACTH ELISA kit or radioimmunoassay (RIA) kit.

Procedure:

-

Cell Culture: Culture dispersed rat anterior pituitary cells in 24-well plates until they form a confluent monolayer.

-

Pre-incubation: Wash the cells with Assay Buffer and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.

-

Stimulation: Add a submaximal concentration of CRF (e.g., 1 nM) to the wells and incubate for 3 hours at 37°C.

-

Sample Collection: Collect the culture medium from each well.

-

ACTH Measurement: Determine the concentration of ACTH in the collected medium using an ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of CRF-stimulated ACTH release against the concentration of this compound to determine the IC50 value.

In Vivo Gastric Emptying Assay in Rats

This protocol assesses the in vivo efficacy of this compound in blocking CRF-induced inhibition of gastric emptying using the phenol red method.[3][5][6]

Materials:

-

Male Sprague-Dawley rats with intracisternal (i.c.) or intracerebroventricular (i.c.v.) cannulae.

-

CRF.

-

This compound.

-

Test Meal: 1.5% methylcellulose in water containing 0.05% phenol red as a non-absorbable marker.

-

0.1 N NaOH.

-

Spectrophotometer.

Procedure:

-

Fasting: Fast the rats overnight (18-24 hours) with free access to water.

-

Drug Administration: Administer this compound or vehicle (saline) via the i.c. or i.c.v. cannula. After a short interval (e.g., 15 minutes), administer CRF or vehicle.

-

Test Meal Administration: 15 minutes after the second injection, administer 1.5 mL of the phenol red test meal orally via gavage.

-

Gastric Emptying Period: Euthanize the rats by CO₂ asphyxiation at a fixed time point after the meal (e.g., 20 minutes).

-

Sample Collection: Clamp the pylorus and cardia of the stomach and carefully remove it.

-

Phenol Red Extraction: Homogenize the stomach in 100 mL of 0.1 N NaOH to extract the phenol red. Let the homogenate settle for 1 hour.

-

Quantification: Take an aliquot of the supernatant, centrifuge, and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

-

Data Analysis: Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered. Gastric emptying is calculated as: Gastric Emptying (%) = 100 - (% Phenol Red Recovered)

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows for its characterization.

References

- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 2B | CRF2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. Central injection of a new corticotropin-releasing factor (CRF) antagonist, this compound, blocks CRF- and stress-related alterations of gastric and colonic motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Astressin on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system orchestrating the body's response to stress. Its dysregulation is implicated in a multitude of stress-related disorders. Corticotropin-releasing factor (CRF) is the principal initiator of the HPA cascade. Astressin, a potent and non-selective peptide antagonist of CRF receptors, has emerged as a pivotal tool for investigating the physiological and pathophysiological roles of the CRF system. This technical guide provides an in-depth analysis of this compound's effects on the HPA axis, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

Introduction: The HPA Axis and the Role of CRF

The HPA axis is a complex network involving the hypothalamus, the anterior pituitary gland, and the adrenal cortex. In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF). CRF travels through the hypophyseal portal system to the anterior pituitary, where it binds to CRF type 1 receptors (CRF1) on corticotroph cells. This binding stimulates the synthesis and secretion of adrenocorticotropic hormone (ACTH) into the systemic circulation. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents. Glucocorticoids exert widespread effects on metabolism, immune function, and behavior, and also participate in a negative feedback loop to inhibit CRF and ACTH secretion, thus regulating the stress response.

Dysregulation of the HPA axis, often characterized by hypersecretion of CRF, is a hallmark of several psychiatric and metabolic disorders. Consequently, antagonizing CRF receptors presents a promising therapeutic strategy. This compound is a potent synthetic peptide antagonist of both CRF1 and CRF2 receptors, with a high affinity for CRF1 receptors, making it an invaluable tool for dissecting the roles of CRF in HPA axis function.[1]

Quantitative Effects of this compound on HPA Axis Hormones

This compound effectively attenuates the HPA axis response to various stimuli by blocking the action of CRF at its receptors. This section summarizes the available quantitative data on the effects of this compound on ACTH and corticosterone levels in rats.

Inhibition of CRF-Induced ACTH Secretion

This compound potently blocks the stimulatory effect of exogenously administered CRF on ACTH release. The following table presents data extracted from a study in intact male rats, demonstrating the complete prevention of CRF-induced increases in plasma ACTH concentrations by a single dose of this compound.[2]

| Treatment Group | Integrated Plasma ACTH (pg/h/mL ± SEM) |

| Vehicle | 14 ± 13 |

| This compound (3 mg/kg) | 3 ± 3 |

| CRF (0.9 nmol/kg) | 429 ± 41 |

| This compound (3 mg/kg) + CRF (0.9 nmol/kg) | 26 ± 11 |

Data extracted and compiled from a graphical representation in the cited literature. Values represent the mean ± Standard Error of the Mean (SEM) for four to six rats per group over a 120-minute test period.[2]

Effects of this compound on Basal and Stress-Induced HPA Axis Activity

While specific tabular data on the dose-dependent effects of this compound on both basal and stress-induced corticosterone is limited in the reviewed literature, studies consistently report its efficacy in reducing HPA axis activity. In adrenalectomized rats, low intravenous doses of this compound (30 µg/kg and 100 µg/kg) produce a significant decrease in ACTH levels at 45 and 90 minutes, respectively.[1] Furthermore, this compound analogues have been shown to provide long-lasting inhibition of ACTH secretion in adrenalectomized rats, with some compounds demonstrating efficacy for over 4 hours at a dose of 25 µ g/rat .[3]

Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments used to characterize the effects of this compound on the HPA axis.

In Vivo Assessment of this compound on the HPA Axis in Rats

This protocol describes the procedure for evaluating the in vivo efficacy of this compound in blocking CRF-induced ACTH and corticosterone release in rats.

3.1.1. Animal Model and Preparation:

-

Species: Adult male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Animals are housed in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water.

-

Surgical Preparation (for intravenous administration): For studies requiring frequent blood sampling, rats are anesthetized and a chronic indwelling catheter is implanted in the jugular vein several days prior to the experiment to allow for stress-free blood collection.

3.1.2. Drug Preparation and Administration:

-

This compound: Lyophilized this compound is reconstituted in sterile saline or another appropriate vehicle.

-

CRF: Lyophilized rat/human CRF is reconstituted in sterile saline.

-

Administration:

-

Intravenous (IV): this compound or vehicle is administered via the jugular vein catheter, typically 1-5 minutes prior to the administration of CRF.

-

Intracerebroventricular (ICV): For central administration studies, rats are stereotaxically implanted with a guide cannula aimed at a lateral ventricle. This compound is then infused directly into the cerebrospinal fluid.

-

3.1.3. Experimental Procedure:

-

Acclimate the rat to the experimental setting to minimize handling stress.

-

Collect a baseline blood sample (t=0) via the jugular catheter.

-

Administer this compound (e.g., 3 mg/kg, IV) or vehicle.

-

After a short interval (e.g., 1 minute), administer CRF (e.g., 0.9 nmol/kg, IV) or vehicle.

-

Collect subsequent blood samples at various time points (e.g., 10, 20, 30, 60, 90, and 120 minutes) post-CRF administration.

-

Centrifuge blood samples to separate plasma and store at -80°C until hormone analysis.

3.1.4. Hormone Analysis:

-

Plasma ACTH and corticosterone concentrations are determined using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

In Vitro CRF-Induced ACTH Release Assay

This protocol outlines an in vitro method to assess the direct inhibitory effect of this compound on CRF-stimulated ACTH secretion from primary pituitary cells.

3.2.1. Primary Pituitary Cell Culture:

-

Anterior pituitary glands are dissected from rats and enzymatically dispersed to obtain a single-cell suspension.

-

Cells are plated in culture wells and maintained in a suitable culture medium for 48-72 hours to allow for attachment and recovery.

3.2.2. Experimental Procedure:

-

The culture medium is replaced with a fresh, serum-free medium.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

CRF is then added to the wells to stimulate ACTH release.

-

After an incubation period (e.g., 3 hours), the culture medium is collected.

3.2.3. ACTH Measurement:

-

The concentration of ACTH in the culture medium is quantified using a specific RIA or ELISA.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Cascade.

Caption: Mechanism of Action of this compound on the CRF Receptor.

Caption: Experimental Workflow for In Vivo Assessment of this compound.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the multifaceted roles of the CRF system in regulating the HPA axis. Its ability to potently antagonize CRF receptors and consequently inhibit ACTH and glucocorticoid secretion provides a means to investigate the consequences of HPA axis attenuation in both physiological and pathological states. The quantitative data, though not exhaustively available in tabular format across a wide dose range, consistently demonstrates the robust inhibitory effects of this compound. The detailed experimental protocols provided herein offer a standardized framework for future investigations. The visualized pathways and workflows aim to enhance the conceptual understanding of this compound's mechanism and its experimental evaluation. For researchers and drug development professionals, this compound and its analogues continue to be of significant interest for the development of novel therapeutics targeting stress-related disorders.

References

Initial In Vivo Studies of Astressin: A Technical Guide for Researchers

Astressin, a potent, non-selective peptide antagonist of corticotropin-releasing factor (CRF) receptors, has been a pivotal tool in elucidating the role of the CRF system in stress and anxiety. This technical guide provides an in-depth overview of the initial in vivo studies of this compound, focusing on its anxiolytic potential. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Abstract

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are mediated through two main G-protein coupled receptor subtypes, CRF1 and CRF2.[2] Preclinical studies have consistently demonstrated that antagonists of CRF receptors, such as this compound, can attenuate anxiety-like behaviors in various animal models.[1][3] this compound, by blocking both CRF1 and CRF2 receptors, has been instrumental in dissecting the complex role of the CRF system in stress-related psychopathologies.[4] This guide summarizes the foundational in vivo research on this compound, presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways.

Core Signaling Pathway

The stress response is largely orchestrated by the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is initiated by the release of CRF from the paraventricular nucleus (PVN) of the hypothalamus.[5] CRF binds to CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.[5] Beyond the HPA axis, CRF acts as a neurotransmitter in various brain regions associated with fear and anxiety, including the amygdala and the bed nucleus of the stria terminalis (BNST).[5] this compound exerts its anxiolytic effects by competitively antagonizing the binding of CRF to its receptors, thereby dampening the downstream signaling cascades that lead to the physiological and behavioral manifestations of stress and anxiety.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from initial in vivo studies investigating the effects of this compound and the more selective CRF2 antagonist, this compound-2B, on anxiety-related behaviors in rodents.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze

| Species | Stress Model | Treatment | Dose | Administration Route | Key Finding | Reference |

| Rat | Social Stress | This compound | Not Specified | Intracerebroventricular (ICV) | Significantly reversed the anxiogenic-like response induced by social stress. | [6] |

| Rat | CRF-induced anxiety | This compound | Not Specified | Intracerebroventricular (ICV) | Significantly reversed the anxiogenic-like response induced by ICV administration of rat/human CRF. | [6] |

Table 2: Effects of this compound-2B in the Light-Dark Box Test in Mice

| Condition | Treatment Group | Dose (pmol) | Latency to Enter Light (s) | Time in Light (s) | Reference |

| Stress | Vehicle + Vehicle | - | Increased (Anxiogenic) | Decreased (Anxiogenic) | [7][8] |

| Stress | Vehicle + this compound-2B | 192 | Decreased (p < 0.001) | Increased (p < 0.001) | [7][8] |

| Stress | Urocortin 2 + Vehicle | 48 | Increased (Anxiogenic) | Decreased (Anxiogenic) | [7][8] |

| Stress | Urocortin 2 + this compound-2B | 24 | Decreased (p < 0.01) | Increased (p < 0.01) | [7][8] |

| Stress | Urocortin 2 + this compound-2B | 96 | Decreased (p < 0.001) | Increased (p < 0.001) | [7][8] |

Table 3: Effects of this compound on CRF-Induced Seizures in Infant Rats

| Pre-treatment Interval | Treatment | Dose (µg) | Effect on Seizure Onset | Reference |

| 15 min | This compound | 3 | Significantly delayed | [9] |

| 15 min | This compound | 10 | Significantly delayed | [9] |

| 30 min | This compound | 3 | No significant effect | [9] |

Experimental Protocols

Social Stress and Elevated Plus-Maze in Rats

This protocol is designed to assess the anxiolytic effects of this compound in a model of social stress.

Methodology:

-

Animals: Male Wistar rats are used.[10] They are housed individually for a week before the experiment to habituate them to the housing conditions.

-

Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the lateral cerebral ventricle for intracerebroventricular (ICV) infusions. Animals are allowed to recover for at least one week.

-

Social Stress: The experimental rat is placed in the home cage of a larger, aggressive resident rat for a brief period, leading to social defeat.

-

Drug Administration: Immediately following the social stressor, rats receive an ICV infusion of this compound or vehicle.[6]

-

Behavioral Testing: A short time after the infusion, the rat is placed in the center of an elevated plus-maze. The time spent in and the number of entries into the open and closed arms are recorded for a set duration.

-

Data Analysis: Anxiolytic effects are inferred from a significant increase in the time spent and/or entries into the open arms of the maze in the this compound-treated group compared to the vehicle group.

Light-Dark Box Test in Mice Under Stress

This protocol evaluates the anxiolytic properties of the CRF2-selective antagonist, this compound-2B, in stressed mice.

Methodology:

-

Animals: Male CRF2 receptor wild-type mice are used.[7]

-

Stress Induction: Mice are subjected to 30 minutes of immobilization stress.[7][8]

-

Drug Administration: 10 minutes prior to behavioral testing, mice receive an intra-septal injection of this compound-2B (24, 96, or 192 pmol) or vehicle.[7] In some experiments, this is preceded by an injection of the CRF2 agonist urocortin 2.[7]

-

Behavioral Testing: Mice are placed in the dark compartment of a light-dark box. The latency to enter the light compartment and the total time spent in the light compartment are recorded.

-

Data Analysis: A decrease in the latency to enter the light side and an increase in the time spent in the light side are indicative of an anxiolytic effect.[7][8]

CRF-Induced Seizure Model in Infant Rats

This protocol assesses the anticonvulsant efficacy of this compound against seizures induced by central CRF administration.

Methodology:

-

Animals: Infant Sprague-Dawley rats are used.[9]

-

Surgery: Pups are implanted with an indwelling cannula into the lateral cerebral ventricle.[9]

-

Drug Administration: this compound (3 or 10 µg) or vehicle is infused into the cerebral ventricles 15 or 30 minutes prior to the administration of CRF.[9]

-

Seizure Induction: A dose of CRF (0.15 nmol in 1 µl) known to induce significant seizures is infused through the cannula.[9]

-

Observation: The latency to the onset of seizures and the duration of the seizures are recorded behaviorally. Electroencephalogram (EEG) recordings can also be used to confirm seizure activity.[9]

-

Data Analysis: The efficacy of this compound is determined by its ability to significantly delay the onset and/or reduce the duration of CRF-induced seizures.[9]

Conclusion

The initial in vivo studies of this compound have been fundamental in establishing the critical role of the CRF system in mediating stress and anxiety. As a non-selective CRF1/CRF2 receptor antagonist, this compound has demonstrated clear anxiolytic and anticonvulsant properties in a variety of preclinical models. These foundational findings have paved the way for the development of more selective and orally bioavailable non-peptide CRF1 antagonists for the potential treatment of anxiety disorders, depression, and other stress-related conditions. The experimental protocols and data presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the CRF system.

References

- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central CRF, urocortins and stress increase colonic transit via CRF1 receptors while activation of CRF2 receptors delays gastric transit in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The neurophysiological basis of stress and anxiety - comparing neuronal diversity in the bed nucleus of the stria terminalis (BNST) across species [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Effect of Lateral Septum Corticotropin-Releasing Factor Receptor 2 Activation on Anxiety Is Modulated by Stress | Journal of Neuroscience [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

- 9. The effect of ‘this compound’, a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a corticotropin releasing factor antagonist, reverses the anxiogenic effects of urocortin when administered into the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular and Molecular Targets of Astressin in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent, non-selective peptide antagonist of the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2.[1][2][3] As a critical mediator of the stress response, the CRF system, including its receptors, is a key area of investigation for a variety of neurological and psychiatric disorders. This compound, by competitively inhibiting the binding of endogenous CRF and related urocortins, serves as an invaluable tool for elucidating the complex roles of the CRF system within the central nervous system (CNS). This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies employed to characterize its function.

Cellular Targets: CRF1 and CRF2 Receptors

The primary cellular targets of this compound in the CNS are neurons expressing CRF1 and CRF2 receptors. These receptors are widely distributed throughout the brain, with distinct yet overlapping patterns of expression that underscore their diverse functional roles.[4][5]

CRF1 Receptors: These receptors are abundantly expressed in cortical areas, the amygdala, hippocampus, and the anterior pituitary.[4][6] The activation of CRF1 receptors is predominantly associated with the anxiogenic and stress-inducing effects of CRF.[6]

CRF2 Receptors: CRF2 receptors are found in more discrete brain regions, including the lateral septum, ventromedial hypothalamus, and raphe nuclei.[4][5] The signaling through CRF2 receptors is often associated with anxiolytic and anorexigenic effects, sometimes opposing the actions of CRF1.[6]

This compound, being a non-selective antagonist, targets both receptor subtypes with high affinity, allowing for the broad inhibition of CRF signaling in the CNS.[1][2][3] This property makes it a powerful research tool to study the overall contribution of the CRF system to various physiological and pathological processes.

Molecular Interactions and Quantitative Data

This compound exerts its effects by competitively binding to CRF receptors, thereby preventing the initiation of downstream signaling cascades by endogenous ligands like CRF and urocortins. The binding affinity of this compound for both CRF1 and CRF2 receptors has been quantified in numerous studies, demonstrating its high potency.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound | CRF1 | 2 nM | [1] |

| This compound | CRF2α | 1.5 nM | [2] |

| This compound | CRF2β | 1 nM | [2] |

| This compound | Cloned Pituitary Receptor (predominantly CRF1) | 2 nM | [1][7] |

| This compound Analog (Astressin1) | CRF1 | 1.7 nM | [1] |

| This compound Analog (Astressin1) | CRF2 | 222 nM | [1] |

| This compound Analog (Astressin2-B) | CRF1 | > 500 nM | |

| This compound Analog (Astressin2-B) | CRF2 | 1.3 nM (IC50) |

Signaling Pathways Modulated by this compound

CRF receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit (Gαs). Upon activation by an agonist, a conformational change leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][8] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in neuronal plasticity, stress responses, and cell survival.

This compound, by blocking the initial binding of CRF agonists, prevents the activation of this Gs-cAMP-PKA signaling cascade. This blockade results in the attenuation of downstream molecular events, such as the phosphorylation of CREB and subsequent gene transcription.

Experimental Protocols

The characterization of this compound's interaction with its molecular targets has been achieved through a variety of standard and advanced experimental techniques. Below are detailed overviews of the key methodologies.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound for CRF receptors.

Objective: To quantify the affinity of this compound for CRF1 and CRF2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Materials:

-

Cell membranes prepared from cells stably expressing either human CRF1 or CRF2 receptors.

-

Radioligand: [125I]-Tyr0-Sauvagine or [125I]-CRF.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the binding buffer.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Situ Hybridization

This technique is used to visualize the distribution of CRF receptor mRNA within specific brain regions.

Objective: To identify the neuronal populations that express CRF1 and CRF2 receptor mRNA, thus representing potential targets for this compound.

Materials:

-

Frozen or paraffin-embedded brain tissue sections.

-

Radiolabeled (e.g., 35S or 33P) or non-radiolabeled (e.g., digoxigenin-labeled) antisense cRNA probes specific for CRF1 or CRF2 mRNA.

-

Hybridization buffer.

-

Wash buffers of varying stringency.

-

Autoradiography film or antibody-based detection system for non-radiolabeled probes.

-

Microscope.

Procedure:

-

Prepare brain tissue sections and mount them on slides.

-

Pre-treat the sections to enhance probe penetration and reduce non-specific binding (e.g., with proteinase K and acetylation).

-

Hybridize the sections with the labeled cRNA probe in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight.

-

Wash the sections under conditions of increasing stringency (i.e., decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.

-

For radiolabeled probes, expose the slides to autoradiography film or dip in photographic emulsion.

-

For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) coupled to an enzyme for colorimetric or fluorescent detection.

-

Visualize and analyze the distribution of the hybridization signal under a microscope.

Immunohistochemistry

This method allows for the visualization of CRF receptor protein expression in the brain.

Objective: To determine the precise anatomical location of CRF1 and CRF2 receptor proteins in the CNS.

Materials:

-

Perfused and fixed brain tissue sections.

-

Primary antibodies specific for CRF1 or CRF2 receptors.

-

Secondary antibodies conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase).

-

Blocking solution to prevent non-specific antibody binding.

-

Appropriate buffers and detection reagents.

-

Fluorescence or light microscope.

Procedure:

-

Prepare and mount brain tissue sections on slides.

-

Perform antigen retrieval if necessary to unmask the epitope.

-

Block non-specific antibody binding sites with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

-

Incubate the sections with the primary antibody at a specific concentration and temperature (e.g., overnight at 4°C).

-

Wash the sections to remove unbound primary antibody.

-

Incubate with the labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

For fluorescently labeled antibodies, mount with an anti-fade medium and visualize under a fluorescence microscope. For enzyme-linked antibodies, add the substrate to generate a colored product and visualize under a light microscope.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to block agonist-induced cAMP production.

Objective: To confirm the antagonistic activity of this compound at CRF receptors by quantifying its effect on intracellular cAMP levels.

Materials:

-

Whole cells expressing CRF1 or CRF2 receptors.

-

CRF or another suitable agonist.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add this compound at various concentrations to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of a CRF receptor agonist.

-

Incubate for a defined time to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial detection kit.

-

Analyze the data to determine the dose-dependent inhibition of agonist-induced cAMP accumulation by this compound.

Logical Relationship of this compound to CRF Receptors

This compound's mechanism of action is based on its structural similarity to endogenous CRF peptides, allowing it to bind to the same receptors but without eliciting a functional response. This competitive antagonism is the cornerstone of its utility in CNS research.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the CRF system in the central nervous system. Its high-affinity, non-selective antagonism of both CRF1 and CRF2 receptors allows for a broad-spectrum blockade of CRF-mediated signaling. By understanding the specific cellular and molecular targets of this compound, researchers can more effectively design experiments to probe the intricate involvement of the CRF system in health and disease, paving the way for the development of novel therapeutics for stress-related disorders. The experimental protocols outlined in this guide provide a foundation for the continued exploration of the therapeutic potential of modulating the CRF pathway.

References

- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]

- 3. This compound | Non-selective CRF Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticotropin releasing factor (CRF) receptor signaling in the central nervous system: new molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scielo.br [scielo.br]

Astressin's Affinity for CRF1 vs. CRF2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent, non-selective peptide antagonist of the corticotropin-releasing factor (CRF) receptors.[1][2] It was developed through structural modifications of the native CRF peptide to increase potency and stability.[2] The CRF system, comprising the ligands CRF and the urocortins, and its two primary G-protein-coupled receptors, CRF1 and CRF2, is a central mediator of the endocrine, autonomic, and behavioral responses to stress.[3][4][5] Dysregulation of this system is implicated in various stress-related disorders, including anxiety and depression, making CRF receptor antagonists like this compound valuable tools for research and potential therapeutic development.[4][6]

This guide provides an in-depth analysis of this compound's binding characteristics at CRF1 and CRF2 receptors, details the experimental methods used to determine these properties, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

This compound demonstrates high affinity for both CRF1 and CRF2 receptor subtypes, acting as a non-selective antagonist. Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the native ligand.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| This compound | CRF1 | 2.0 nM |

| This compound | CRF2α | 1.5 nM |

| This compound | CRF2β | 1.0 nM |

| Data sourced from Tocris Bioscience.[1] |

For comparison, the related compound This compound 2B was specifically designed to be a selective CRF2 receptor antagonist.[7] This selectivity is evident in its dramatically different affinity values for the two receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (IC50) |

| This compound 2B | CRF1 | > 500 nM |

| This compound 2B | CRF2 | 1.3 nM |

| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[7][8] |

Experimental Protocols

The binding affinities of compounds like this compound are primarily determined using radioligand binding assays.[9][10] A competition binding assay is the standard method for determining the Ki of an unlabeled compound (like this compound).[11][12]

Competition Radioligand Binding Assay Protocol

This protocol outlines the key steps to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to CRF receptors.

1. Receptor Preparation:

-

Source: Use cell lines stably expressing cloned human CRF1 or CRF2 receptors (e.g., CHO or HEK293 cells) or membrane homogenates from tissues known to express the receptors.[13][14]

-

Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.[14]

-

Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C.[14]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.[14]

2. Assay Procedure:

-

Incubation Setup: The assay is typically performed in 96-well plates.[14] Each well contains:

-

Receptor membrane preparation (a fixed amount of protein).

-

A fixed concentration of a suitable radioligand (e.g., [125I]sauvagine). The concentration is usually chosen to be close to its Kd value for the receptor.[15]

-

Varying concentrations of the unlabeled test compound (this compound). A range of 10-12 concentrations over several log units is typical.[11][12]

-

-

Defining Controls:

-

Total Binding: Wells containing only the receptor preparation and radioligand.

-

Non-specific Binding (NSB): Wells containing the receptor, radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.[15]

-

-

Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[14][15]

3. Separation of Bound and Free Ligand:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[14] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[14]

4. Detection and Data Analysis:

-

Scintillation Counting: The radioactivity retained on the dried filters is measured using a scintillation counter.[14][16]

-

Calculating Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Data Fitting: The specific binding data is plotted against the log concentration of the test compound. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.[16]

-

Calculating Ki: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Mandatory Visualizations

CRF Receptor Signaling Pathway

Experimental Workflow: Competition Binding Assay

References

- 1. This compound | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]

- 2. Characterization of Multisubstituted Corticotropin Releasing Factor (CRF) Peptide Antagonists (Astressins) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 6. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidic Antagonist to CRF2 Receptor–this compound 2B - Creative Peptides [creative-peptides.com]

- 8. This compound 2B | TargetMol [targetmol.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Methodological & Application

Application Notes: In Vivo Administration of Astressin in Rodents

Introduction

Astressin and its analogs (e.g., this compound-B, this compound-C) are potent and non-selective peptide antagonists of corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2.[1] By blocking these receptors, this compound inhibits the physiological actions of CRF, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and a neurotransmitter involved in stress responses.[2][3] In vivo studies in rodents have demonstrated this compound's efficacy in reducing stress-induced secretion of adrenocorticotropic hormone (ACTH), preventing anxiety-like behaviors, and influencing gastrointestinal motility.[4][5][6] This document provides detailed protocols for the preparation and in vivo administration of this compound in rodent models for research applications.

Data Presentation

The following table summarizes quantitative data from various studies on the in vivo administration of this compound and its analogs in rodents.

| Compound | Species | Route of Administration | Dosage | Vehicle | Key Findings |

| This compound | Rat | Intravenous (IV) | 30 - 100 µg/kg | Phosphate buffer with BSA and ascorbic acid | Significantly decreased ACTH levels in stressed or adrenalectomized rats.[5] |

| This compound | Rat | Intracerebroventricular (ICV) | 3 - 10 µg | Distilled water | Reversed anxiogenic-like responses induced by social stress and CRF administration.[4] |

| This compound | Infant Rat | Intracerebroventricular (ICV) | 3 - 10 µg | Distilled water | Delayed the onset of CRF-induced seizures when administered 15 minutes prior to CRF infusion.[2][7] |

| This compound | Rat | Intracisternal (IC) | 1 - 10 µg | Not specified | Dose-dependently prevented CRF-induced and postoperative delayed gastric emptying.[6] |

| This compound-B | Mouse | Intraperitoneal (IP) / Subcutaneous (SC) | 5 µ g/mouse (daily for 5 days) | Saline | Induced hair re-growth and prevented alopecia in CRF over-expressing mice.[1][8][9] |

| This compound-B | Rat | Subcutaneous (SC) | 120 µg/kg - 1.2 mg/kg | Aqueous solvent or DMSO/peanut oil | Produced a long-lasting inhibition of ACTH secretion in adrenalectomized rats.[10] |

| This compound-C | Rat | Subcutaneous (SC) | 30 - 1000 µg/kg | 20% DMSO / 5% mannitol in sterile water | Blocked acute stress-related visceral pain.[11] |

Experimental Protocols

Reagent Preparation

a) this compound Stock Solution: this compound is a peptide and should be handled with care to avoid degradation.

-

Store the lyophilized powder at -80°C.[5]

-

Allow the vial to equilibrate to room temperature before reconstitution.

-

Reconstitute the peptide in sterile, distilled, apyrogenic water.[5] For concentrations like 10 µg/µl, brief warming to 60°C may be necessary to ensure complete dissolution.[7]

b) Vehicle Preparation: The choice of vehicle depends on the route of administration and the specific this compound analog.

-

For Intravenous (IV) Injection in Rats:

-

Perform initial dilution of this compound in sterile, distilled, apyrogenic water and adjust the pH to 7.0.[5]

-

Make further dilutions in a vehicle solution of 0.04 M phosphate buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA) and 0.01% ascorbic acid.[5] The BSA helps to prevent the peptide from adhering to the vial and syringe surfaces, while ascorbic acid acts as an antioxidant.

-

-

For Central (ICV/IC) Injection in Rats:

-

Dissolve this compound directly in sterile, distilled water or artificial cerebrospinal fluid (aCSF).[7]

-

-

For Subcutaneous (SC) Injection of this compound-C in Rats:

-

Prepare a vehicle of 20% Dimethyl sulfoxide (DMSO) and 5% mannitol in sterile water.[11] This vehicle is suitable for improving the solubility and stability of certain peptide analogs.

-

-

For Peripheral (IP/SC) Injection in Mice:

-

Dissolve this compound-B in sterile saline (0.9% NaCl).[1]

-

Administration Protocols

a) Intravenous (IV) Administration (Rats): This route ensures rapid and complete bioavailability.

-

Surgically implant indwelling jugular cannulae in rats at least 48 hours prior to the experiment to allow for recovery.[5]

-

On the day of the experiment, flush the cannula with sterile saline containing heparin to ensure patency.

-

Slowly infuse the prepared this compound solution through the cannula.

-

Blood samples can be collected at various time points post-injection via the same cannula to measure plasma ACTH or other biomarkers.[5]

b) Intracerebroventricular (ICV) Administration (Rats): This method targets the central nervous system directly.

-

Implant a permanent guide cannula into the lateral cerebral ventricle of the rat using stereotaxic surgery. Allow for a recovery period of at least one week.

-

On the experimental day, gently restrain the animal.

-

Administer the this compound solution through an injection cannula that extends slightly beyond the guide cannula, using a micro-infusion pump over a period of 1-2 minutes.[7]

-

The timing of administration is critical; for instance, to block CRF-induced seizures, this compound was effective when given 15 minutes, but not 30 minutes, before the CRF challenge.[2][7]

c) Intraperitoneal (IP) Administration (Mice/Rats): A common route for systemic administration that is less invasive than IV.

-

Manually restrain the rodent, exposing the abdomen.

-

Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound solution into the peritoneal cavity.[1][8]

d) Subcutaneous (SC) Administration (Mice/Rats): This route provides a slower, more sustained release compared to IV or IP.

-

Grasp the loose skin over the back of the neck (scruff).

-

Insert a 25-27 gauge needle into the tented skin.

-

Inject the solution to form a small bolus under the skin.[1][12]

Visualizations

Experimental Workflow

Caption: General experimental workflow for in vivo this compound studies in rodents.

Signaling Pathway

Caption: this compound blocks CRF receptors, inhibiting the HPA axis stress response.

References

- 1. CRF Receptor Antagonist this compound-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]

- 2. The effect of 'this compound', a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPA axis dysregulation and behavioral analysis of mouse mutants with altered GR or MR function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral effects of central administration of the novel CRF antagonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Central injection of a new corticotropin-releasing factor (CRF) antagonist, this compound, blocks CRF- and stress-related alterations of gastric and colonic motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of ‘this compound’, a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRF Receptor Antagonist this compound-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRF receptor antagonist this compound-B reverses and prevents alopecia in CRF over-expressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peripheral CRF-R1/CRF-R2 antagonist, this compound C, induces a long-lasting blockade of acute stress-related visceral pain in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for the Dissolution of Astressin in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent and non-selective antagonist of the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2. It is a valuable tool in neuroscience, endocrinology, and related fields to investigate the roles of the CRF system in stress-related pathophysiology.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, ensuring its stability and biological activity.

This compound: Chemical and Physical Properties

This compound is a synthetic peptide with a complex structure, which dictates its solubility characteristics. Understanding these properties is the first step toward its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 3563.2 g/mol | [4][5] |

| Formula | C161H269N49O42 | [4][5] |

| Appearance | Lyophilized powder | [6][7] |

| Solubility | Soluble to 1 mg/mL in 10% acetic acid/water.[5][8] Soluble in sterile water, may require pH adjustment.[6][9] | [5][6][8][9] |

Experimental Protocols

The following protocols provide a step-by-step guide for the dissolution of this compound to prepare stock and working solutions for in vitro cell culture experiments.

1. Reconstitution of Lyophilized this compound

It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

-

This compound (lyophilized powder)

-

Sterile, distilled water or sterile 10% acetic acid solution

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Before opening, bring the vial of lyophilized this compound to room temperature. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

-

Briefly centrifuge the vial to ensure that all the powder is at the bottom.

-

Based on the desired stock solution concentration, calculate the required volume of solvent. For example, to prepare a 1 mM stock solution of this compound (MW = 3563.2 g/mol ), you would dissolve 3.56 mg of this compound in 1 mL of solvent.

-

Carefully add the appropriate volume of sterile water or 10% acetic acid solution to the vial.

-

Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[10] Avoid vigorous shaking to prevent peptide aggregation.

-

Visually inspect the solution to ensure there are no undissolved particles. If particles are present, gentle warming to 37°C and further sonication may aid dissolution.[8]

2. Preparation of Working Solutions

The final concentration of this compound in cell culture experiments will depend on the specific cell type and experimental design. It is crucial to minimize the concentration of any organic solvents in the final culture medium to avoid cytotoxicity.[11]

Protocol:

-

Thaw the aliquoted stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.

-

Mix gently by pipetting up and down.

-

If the stock solution was prepared in a solvent other than water, ensure the final concentration of the solvent in the cell culture medium is below the tolerance level of your specific cell line (typically <0.1% for DMSO).[11]

-

It is recommended to filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cell culture.[12]

3. Storage and Stability

Proper storage of this compound is essential to maintain its biological activity.

-

Lyophilized Powder: Store at -20°C or -80°C for long-term storage.[7]

-

Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12][13] When stored at -80°C, the stock solution is stable for up to 6 months.[12][14]

Signaling Pathway

This compound exerts its biological effects by blocking the binding of CRF and related peptides (urocortins) to CRF receptors (CRF1 and CRF2).[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger multiple downstream signaling cascades, including the adenylyl cyclase-protein kinase A (PKA) pathway, the phospholipase C-protein kinase C (PKC) pathway, and the mitogen-activated protein kinase (MAPK) pathway.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell culture experiment using this compound.

References

- 1. Corticotropin-releasing factor receptor signaling and modulation: implications for stress response and resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticotropin releasing factor (CRF) receptor signaling in the central nervous system: new molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C161H269N49O42 | CID 16133798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (1606) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. CRF Receptor Antagonist this compound-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.4. Compounds [bio-protocol.org]

- 8. glpbio.com [glpbio.com]

- 9. abmole.com [abmole.com]

- 10. This compound 2B | TargetMol [targetmol.com]

- 11. lifetein.com [lifetein.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Dosage of Astressin for Intracerebroventricular (ICV) Injection in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent and non-selective antagonist of corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2. By blocking these receptors, this compound effectively inhibits the physiological actions of CRF, a key mediator of the stress response. In preclinical research, intracerebroventricular (ICV) administration of this compound is a critical technique to investigate the central effects of CRF receptor blockade on various neurological processes, including anxiety, depression, and neuroprotection. These application notes provide a comprehensive guide to determining the optimal dosage of this compound for ICV injection in mice, along with detailed experimental protocols.

Quantitative Data Summary

The optimal dosage of this compound for ICV injection in mice can vary depending on the specific research application, such as antagonizing a CRF-induced effect or studying its intrinsic effects on behavior. The following table summarizes dosages used in published studies. It is recommended to perform a dose-response study within the reported range to determine the optimal dose for your specific experimental paradigm.

| Animal Model | Dosage Range | Application | Key Findings | Reference |